4-benzhydryl-N-[3,5-bis(trifluoromethyl)phenyl]piperazine-1-carbothioamide
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Description
4-benzhydryl-N-[3,5-bis(trifluoromethyl)phenyl]piperazine-1-carbothioamide is a useful research compound. Its molecular formula is C26H23F6N3S and its molecular weight is 523.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound “4-Benzhydryl-N-[3,5-bis(trifluoromethyl)phenyl]piperazine-1-carbothioamide” are currently unknown. The compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
It contains a (thio)urea derivative, which is known to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
Given the presence of the (thio)urea motif, it could potentially influence pathways where (thio)urea-based catalysts are involved . These catalysts are known to promote various organic transformations .
Biological Activity
4-benzhydryl-N-[3,5-bis(trifluoromethyl)phenyl]piperazine-1-carbothioamide is a synthetic compound belonging to the piperazine class of molecules. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antiparasitic applications. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure
The chemical structure of this compound is characterized by a piperazine ring substituted with a benzhydryl group and a trifluoromethylated phenyl moiety. Its molecular formula is C21H19F6N2S, and it has a molecular weight of approximately 433.45 g/mol.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its antimicrobial and antiparasitic properties.
Antimicrobial Activity
Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, studies on related piperazine derivatives have shown effectiveness against various bacterial strains such as Bacillus cereus, Bacillus subtilis, and Clostridium perfringens . Regression analyses based on the Hansch approach have yielded statistically significant correlations between structural features and antibacterial activity.
Table 1: Antimicrobial Activity of Piperazine Derivatives
Compound Name | Target Bacteria | Activity Level |
---|---|---|
This compound | Bacillus cereus | Moderate |
1-Benzhydryl-4-(5-nitro-2-furfurylideneamino)piperazine | Clostridium perfringens | High |
Other derivatives | Various strains | Varies (Low to High) |
Antiparasitic Activity
The antiparasitic potential of this compound has also been investigated. In vitro studies have demonstrated that certain piperazine derivatives can inhibit the growth of parasitic forms such as Trypanosoma cruzi and Leishmania infantum. For example, related compounds have shown IC50 values indicating effective inhibition at low concentrations .
Case Study: Antiparasitic Efficacy
A study evaluating the activity of various piperazine derivatives found that modifications in the chemical structure significantly influenced their antiparasitic efficacy. Compounds with trifluoromethyl groups exhibited enhanced potency against amastigotes compared to their non-substituted counterparts . The selectivity index (SI) for these compounds was notably high, indicating low toxicity to mammalian cells while maintaining effectiveness against parasites.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its activity may involve interference with protein synthesis or other critical cellular processes in target organisms.
Properties
IUPAC Name |
4-benzhydryl-N-[3,5-bis(trifluoromethyl)phenyl]piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F6N3S/c27-25(28,29)20-15-21(26(30,31)32)17-22(16-20)33-24(36)35-13-11-34(12-14-35)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,15-17,23H,11-14H2,(H,33,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUWRZVXZZTLJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=S)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F6N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.